5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a pyrazine ring, an azetidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyrazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share a similar pyrazine ring structure and are synthesized via Suzuki cross-coupling reactions.
N-(pyridin-2-yl)amides: These compounds also feature nitrogen-containing heterocycles and are used in various medicinal applications.
Uniqueness
5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of pyrazine, azetidine, and oxazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C12H13N5O2 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
5-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H13N5O2/c1-8-4-10(16-19-8)12(18)15-9-6-17(7-9)11-5-13-2-3-14-11/h2-5,9H,6-7H2,1H3,(H,15,18) |
InChI Key |
FMCNVIUSRAPXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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